N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(2-Chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 4. The 3-position of the thiophene is modified with a bulky substituent comprising a 2-chlorophenyl group and a morpholine ring linked via a methyl bridge. This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by heterocyclic systems .
Properties
Molecular Formula |
C22H23ClN2O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O3S/c1-14-15(2)29-22(24-21(26)18-8-5-11-28-18)19(14)20(25-9-12-27-13-10-25)16-6-3-4-7-17(16)23/h3-8,11,20H,9-10,12-13H2,1-2H3,(H,24,26) |
InChI Key |
ORHCYFBMDNVVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2Cl)N3CCOCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the 2-chlorophenylmorpholine intermediate: This step involves the reaction of 2-chlorobenzaldehyde with morpholine under acidic conditions to form the 2-chlorophenylmorpholine intermediate.
Synthesis of the thiophene derivative: The next step involves the alkylation of 4,5-dimethylthiophene with the 2-chlorophenylmorpholine intermediate in the presence of a base such as sodium hydride.
Coupling with furan-2-carboxylic acid: The final step involves coupling the thiophene derivative with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is its anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of over 60 human cancer cell lines. The results indicated that the compound demonstrated a mean growth inhibition (GI) value of approximately 50 µM across multiple cell types, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has also been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Study: In Vivo Anti-inflammatory Assessment
In animal models of inflammation, administration of this compound resulted in significant reductions in edema and pain scores compared to control groups. These findings highlight its potential for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the furan and thiophene rings have been shown to influence its biological activity significantly, providing insights for the design of more potent derivatives.
Mechanism of Action
The mechanism of action of N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes to exert its effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Central thiophene ring with 4,5-dimethyl substitution and a morpholine-chlorophenyl group at position 3.
- Alfuzosin Hydrochloride Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide): Features a quinazoline core instead of thiophene, with a furan-2-carboxamide side chain .
- AZ257/AZ331 (1,4-dihydropyridines) : Contain a dihydropyridine core with thioether-linked substituents and furyl groups but lack morpholine or chlorophenyl motifs .
Functional Group Variations
- Morpholine vs. Non-Morpholine Derivatives: The target compound’s morpholine ring enhances solubility and hydrogen-bonding capacity compared to compounds like AZ257 (4-bromophenyl) or ’s tetrahydrothiophene dioxide derivative .
- Chlorophenyl vs. Dichlorophenyl: ’s compound (N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide) has a dichlorophenyl group, which may increase lipophilicity compared to the target’s monochlorophenyl substituent .
Pharmacological and Physicochemical Properties
Bioactivity Hypotheses
Solubility and Stability
- Morpholine Contribution : The morpholine ring in the target compound may improve aqueous solubility compared to Alfuzosin’s quinazoline-based impurities or ’s sulfur-rich analogs .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that suggests multiple avenues for biological interaction, particularly in the context of medicinal chemistry.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For example, related compounds have been shown to inhibit the replication of the hepatitis C virus (HCV), suggesting that modifications in the molecular structure can enhance antiviral activity. The specific mechanism often involves interference with viral polymerases or other critical enzymes required for viral replication .
Inhibition of FIH-1
Research indicates that derivatives of furan and thiophene can activate hypoxia-inducible factor (HIF) signaling pathways by inhibiting factor inhibiting HIF (FIH-1). This biological activity is crucial because HIF plays a significant role in cellular responses to low oxygen levels, which is relevant in cancer biology and ischemic diseases. The evaluated compounds demonstrated varying degrees of inhibition against FIH-1, leading to enhanced HIF activity under hypoxic conditions .
In Vitro Studies
In vitro studies assessing the cytotoxic effects of similar compounds have shown promising results against various cancer cell lines. For instance, a series of furan- and thiophene-derived compounds were tested for their cytotoxicity using the MTS assay, revealing significant antiproliferative effects at nanomolar concentrations. The results indicated morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) has been conducted on compounds with similar scaffolds. The presence of specific substituents, such as halogens or morpholine groups, was correlated with increased biological activity. For example, compounds featuring a 2-chlorophenyl moiety exhibited enhanced inhibitory effects on target enzymes compared to their unsubstituted counterparts .
Data Tables
The following table summarizes key findings from various studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
